N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzo[d]thiazole, pyridine, and dioxine, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-26-15-6-3-7-17-18(15)22-20(28-17)23(12-14-5-4-8-21-11-14)19(24)16-13-25-9-10-27-16/h3-8,11,13H,2,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJRBJVKNZCXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=COCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and pyridine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include ethyl bromide, thionyl chloride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds, including those similar to N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide, exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives possess activity against various bacterial strains and fungi, making them potential candidates for antibiotic development .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies have indicated that similar compounds can inhibit the proliferation of cancer cells. For example, research on related thiazole derivatives has highlighted their effectiveness against human breast adenocarcinoma (MCF7) cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies are crucial for understanding the mechanism of action and optimizing the compound for enhanced efficacy against specific diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent inhibitory effects comparable to conventional antibiotics. The study utilized a turbidimetric method to quantify bacterial growth inhibition .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, a series of thiazole-based compounds were tested against various cancer cell lines. The results revealed that specific derivatives significantly reduced cell viability in MCF7 cells, suggesting their potential as novel anticancer agents. The study also employed Sulforhodamine B assay to assess cytotoxicity levels .
Mechanism of Action
The mechanism by which N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific ethoxy substitution on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A benzothiazole moiety , which is known for its biological activity.
- A pyridine ring , contributing to its pharmacological properties.
- A dioxine core , which enhances its stability and solubility.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of benzothiazole have shown potent activity against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that these compounds can inhibit bacterial growth more effectively than traditional antibiotics such as ampicillin and streptomycin .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | Staphylococcus aureus | 0.008 μg/mL |
| Benzothiazole Derivative B | E. coli | 12 μM |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, benzothiazole derivatives have been shown to induce apoptosis in cancer cell lines such as A431 and A549 at micromolar concentrations .
Case Study:
In a study involving novel benzothiazole compounds, one derivative exhibited significant cytotoxicity against non-small cell lung cancer cell lines. The compound was able to promote apoptosis and arrest the cell cycle at specific phases, indicating its potential as an anticancer agent .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound B7 | A431 | 1 |
| Compound B7 | A549 | 2 |
| This compound | TBD | TBD |
The biological activity of this compound is hypothesized to involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
